MK-0557: A Technical Overview of a Neuropeptide Y5 Receptor Antagonist
MK-0557: A Technical Overview of a Neuropeptide Y5 Receptor Antagonist
Executive Summary
Mechanism of Action
MK-0557 functions as a highly selective antagonist at the neuropeptide Y5 (NPY5R) receptor.[3][4][5] The NPY system is one of the most crucial pathways in the central regulation of energy homeostasis. The NPY5R is a G protein-coupled receptor (GPCR) primarily expressed in the hypothalamus, a brain region integral to the control of appetite.[6][7]
Upon binding of the endogenous ligand NPY, the Y5 receptor primarily couples to Gαi proteins.[6] This interaction initiates a signaling cascade that inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[6] Reduced cAMP levels, in turn, affect the activity of protein kinase A (PKA). Additionally, NPY5R activation can modulate ion channel activity, resulting in the inhibition of Ca²⁺ channels and the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels.[6] In certain cell types, the Y5 receptor has also been shown to signal through Gαq, activating the phospholipase C (PLC) pathway, which can lead to the activation of protein kinase C (PKC) and the phosphorylation of extracellular signal-regulated kinases (ERK1/2).[8][9] By blocking the binding of NPY to the Y5 receptor, MK-0557 inhibits these downstream signaling events, thereby antagonizing the orexigenic (appetite-stimulating) effects of NPY.
Pharmacological Data
Binding Affinity and Selectivity
MK-0557 demonstrates high affinity and selectivity for the neuropeptide Y5 receptor across multiple species. It shows negligible binding to other NPY receptor subtypes at concentrations up to 10 µM.[3]
| Receptor | Species | Binding Affinity (Ki) | Reference |
| NPY Y5 | Human | 1.3 nM - 1.6 nM | [3][4][5] |
| NPY Y5 | Rhesus | Similar to Human | [3] |
| NPY Y5 | Mouse | Similar to Human | [3] |
| NPY Y5 | Rat | Similar to Human | [3] |
| NPY Y1 | Human | >10,000 nM | [3] |
| NPY Y2 | Human | >10,000 nM | [3] |
| NPY Y4 | Human | >10,000 nM | [3] |
| NPY Y6 | Mouse | >10,000 nM | [3] |
Preclinical Efficacy
In preclinical animal models, MK-0557 demonstrated an ability to reduce body weight gain and food intake. Studies in diet-induced obese (DIO) mice showed a significant suppression of weight gain compared to vehicle-treated controls.[3]
| Animal Model | Treatment | Dosage | Duration | Outcome | Reference |
| Lean C57BL/6J Mice | MK-0557 | 30 mg/kg PO QD | 35 days | 40% reduction in body-weight gain on a medium high-fat diet | [3] |
| Diet-Induced Obese (DIO) Mice | MK-0557 | Not Specified | Not Specified | Significantly suppressed body-weight gain | [3] |
Clinical Efficacy
Clinical trials were conducted to assess the efficacy of MK-0557 for weight management in obese individuals. The primary study evaluated its ability to prevent weight regain following a very-low-calorie diet (VLCD).
| Trial Design | Patient Population | Treatment Arms | Duration | Key Findings | Reference |
| Randomized, Double-Blind, Placebo-Controlled | 359 obese patients (BMI 30-43 kg/m ²) who lost ≥6% of body weight on a 6-week VLCD | 1. Placebo2. MK-0557 (1 mg/day) | 52 weeks | Average VLCD weight loss: 9.1 kg.Mean weight regain at 52 weeks: +3.1 kg (Placebo) vs. +1.5 kg (MK-0557).Difference of 1.6 kg was statistically significant (p=0.014) but not clinically meaningful.No significant differences in secondary endpoints (BP, lipids, etc.). | [1][2] |
| Randomized, Double-Blind, Placebo-Controlled | 1661 overweight and obese individuals | 1. Placebo2. MK-0557 (1 mg/day) | 52 weeks | 1.1 kg placebo-subtracted weight loss. | [2][10] |
Detailed Experimental Protocols
Radioligand Competition Binding Assay
This protocol outlines a standard filtration binding assay to determine the inhibitory constant (Ki) of MK-0557 for the NPY Y5 receptor.
1. Membrane Preparation:
-
Culture cells stably expressing the human NPY Y5 receptor (e.g., CHO or HEK293 cells).
-
Harvest cells and pellet by centrifugation (1000 x g, 15 min, 4°C).[11]
-
Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).[11][12]
-
Homogenize the cell suspension using a tissue grinder or sonicator.[11]
-
Centrifuge the homogenate at high speed (e.g., 100,000 x g, 30 min, 4°C) to pellet the cell membranes.[11]
-
Resuspend the membrane pellet in binding buffer, determine protein concentration (e.g., BCA assay), and store at -80°C.[12]
2. Competition Binding Assay:
-
In a 96-well plate, combine the following in a final volume of 250 µL:[12]
-
150 µL of cell membrane preparation (containing 5-20 µg of protein).[12]
-
50 µL of a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-Peptide YY).
-
50 µL of competing compound (MK-0557) at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M) or buffer for total binding.
-
-
For non-specific binding, add a high concentration of unlabeled NPY (e.g., 1 µM).
-
Incubate the plate for 60-90 minutes at 30°C with gentle agitation to reach equilibrium.[12]
3. Filtration and Counting:
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine.[12]
-
Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.[12]
-
Dry the filters and measure the trapped radioactivity using a scintillation counter.[12]
4. Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding at each concentration of MK-0557.
-
Plot the percentage of specific binding against the log concentration of MK-0557 to generate a competition curve.
-
Determine the IC₅₀ value (concentration of MK-0557 that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
In Vivo Diet-Induced Obesity (DIO) Mouse Model
This protocol describes a representative in vivo study to evaluate the effect of MK-0557 on body weight in a diet-induced obesity model.[3]
1. Animal Model Induction:
-
Use male C57BL/6J mice, a strain susceptible to diet-induced obesity.
-
At 6-8 weeks of age, switch mice from a standard chow diet to a high-fat diet (e.g., 45-60% kcal from fat) for 8-12 weeks to induce an obese phenotype.
-
Monitor body weight and food intake regularly.
2. Experimental Procedure:
-
Once mice are obese (typically >20% heavier than age-matched chow-fed controls), randomize them into treatment groups (e.g., Vehicle control, MK-0557 30 mg/kg).
-
Prepare MK-0557 in a suitable vehicle (e.g., 0.5% methylcellulose or corn oil).[3]
-
Administer the compound or vehicle daily via oral gavage (PO) at the same time each day.[3]
-
Continue the high-fat diet throughout the treatment period.
3. Data Collection:
-
Measure body weight daily or several times per week.
-
Measure food intake daily by weighing the remaining food in the hopper.
-
At the end of the study (e.g., 35 days), perform terminal procedures which may include collection of blood for metabolic analysis and dissection of fat pads.[3]
4. Data Analysis:
-
Calculate the change in body weight from baseline for each group.
-
Analyze the differences in body weight gain and cumulative food intake between the MK-0557 and vehicle groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
A p-value < 0.05 is typically considered statistically significant.
References
- 1. Effect of NPY5R antagonist MK-0557 on weight regain after very-low-calorie diet-induced weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Neuropeptide Y receptor Y5 - Wikipedia [en.wikipedia.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Neuropeptide Y and Neuropeptide Y Y5 Receptor Interaction Restores Impaired Growth Potential of Aging Bone Marrow Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of appetite to treat obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. giffordbioscience.com [giffordbioscience.com]
